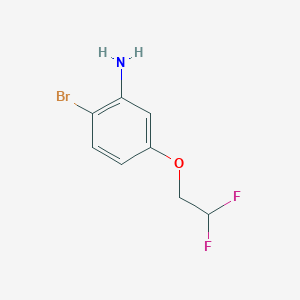

2-Bromo-5-(2,2-difluoroethoxy)aniline

Description

BenchChem offers high-quality 2-Bromo-5-(2,2-difluoroethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(2,2-difluoroethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8BrF2NO |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

2-bromo-5-(2,2-difluoroethoxy)aniline |

InChI |

InChI=1S/C8H8BrF2NO/c9-6-2-1-5(3-7(6)12)13-4-8(10)11/h1-3,8H,4,12H2 |

InChI Key |

GWKIAEQUCKBMDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)F)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Deployment of the 2,2-Difluoroethoxy Motif in Modern Drug Design: Modulating Lipophilicity, Conformation, and Metabolic Stability

Executive Summary

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the challenge of optimizing a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile without inflating its molecular weight or violating Lipinski's rules. Organofluorine chemistry remains one of our most powerful tactical tools[1]. While the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are ubiquitous, the 2,2-difluoroethoxy group (-OCH2CHF2) has emerged as a highly nuanced bioisostere. It offers a precise balance of lipophilicity, conformational rigidity via the fluorine gauche effect, and robust metabolic stability[2][3]. This whitepaper provides an in-depth technical guide to leveraging this motif in drug design.

Physicochemical Profiling: Lipophilicity and pKa Modulation

In drug design, the ether oxygen is a classical hydrogen-bond acceptor (HBA). However, unfluorinated ethers like methoxy (-OCH3) or ethoxy (-OCH2CH3) are often highly electron-rich, which can lead to rapid oxidative clearance. The introduction of the -CHF2 moiety exerts a strong electron-withdrawing inductive effect (σI) through the sigma-bond network. This reduces the electron density on the adjacent ether oxygen, dampening its HBA capacity and lowering the pKa of any proximal basic amines[1].

Crucially, the 2,2-difluoroethoxy group occupies a "Goldilocks" zone for lipophilicity. While perfluorinated ethers (-OCF3) dramatically increase LogP, potentially leading to off-target toxicity and poor aqueous solubility, the -OCH2CHF2 group provides a moderate, tunable increase in lipophilicity.

Table 1: Comparative Physicochemical Properties of Common Ether Motifs

| Ether Motif | Chemical Structure | Relative Lipophilicity (ΔLogP)* | Inductive Effect (σI) | CYP450 Metabolic Liability |

| Methoxy | -OCH3 | Baseline (0.0) | ~0.25 | High (O-demethylation) |

| Ethoxy | -OCH2CH3 | +0.5 | ~0.24 | High (O-dealkylation) |

| 2,2-Difluoroethoxy | -OCH2CHF2 | +0.8 | ~0.45 | Low |

| 2,2,2-Trifluoroethoxy | -OCH2CF3 | +1.2 | ~0.55 | Very Low |

| Trifluoromethoxy | -OCF3 | +1.5 | ~0.60 | Very Low |

(Note: ΔLogP values are representative trends relative to the methoxy baseline depending on the core scaffold).

Conformational Control: The Fluorine Gauche Effect

Beyond simple electronics, the 2,2-difluoroethoxy group acts as a powerful conformational tool. The highly electronegative fluorine atoms induce stereoelectronic effects—specifically, the fluorine gauche effect[2]. Hyperconjugation between the σ(C-H) bonding orbital and the σ*(C-F) antibonding orbital stabilizes specific rotamers.

Consequently, the -OCH2CHF2 chain is not a freely rotating, floppy appendage like an unfluorinated ethoxy group. Instead, it adopts restricted, predictable conformations that can be exploited to lock a drug molecule into its bioactive conformation. This pre-organization significantly reduces the entropic penalty of binding to the target protein, often resulting in a boost to target affinity[2].

Metabolic Stability: Thwarting Cytochrome P450

A primary reason I advocate for the substitution of an ethoxy group with a 2,2-difluoroethoxy group is to rescue a compound from rapid first-pass metabolism. Cytochrome P450 (CYP) enzymes typically clear aliphatic ethers via hydrogen abstraction at the α-carbon (adjacent to the oxygen), leading to an unstable hemiacetal that collapses into an alcohol and an aldehyde.

The electron-withdrawing -CHF2 group heavily deactivates the adjacent -CH2- protons toward radical abstraction by the highly electrophilic CYP-oxo species. Furthermore, the steric bulk of the fluorine atoms shields the site of metabolism.

Fig 1. Divergent metabolic pathways of ethoxy vs. 2,2-difluoroethoxy groups via CYP450 enzymes.

Case Studies in Drug Design

The utility of the 2,2-difluoroethoxy motif is well-documented in recent literature:

-

Antitubercular Agents (LysRS Inhibitors): In the development of Lysyl tRNA synthetase (LysRS) inhibitors for Mycobacterium tuberculosis, researchers faced severe metabolic instability with standard ethoxy substituents. By deploying a 2,2-difluoroethoxy group, the team successfully modulated the intrinsic microsomal clearance while maintaining sub-micromolar target activity, demonstrating the motif's ability to balance PK and PD requirements[4].

-

Kinase Inhibitors (CDK8/19): In the optimization of Mediator complex-associated kinase inhibitors, the introduction of fluorinated ethers, including the 2,2-difluoroethoxy moiety, was utilized to fine-tune the lipophilic interactions within the kinase hinge region and gatekeeper residues, optimizing both potency and oral bioavailability[5].

Experimental Protocols: A Self-Validating System

To rigorously evaluate the impact of a 2,2-difluoroethoxy substitution, computational predictions (CLogP) are insufficient due to the complex dipole alignments of the gauche effect. Empirical validation is mandatory. Below are the standard operating procedures I utilize to validate these compounds.

Protocol A: High-Throughput LogD7.4 Determination (Shake-Flask LC-MS/MS)

Causality: We use the shake-flask method coupled with LC-MS/MS rather than UV-based HPLC because fluorinated aliphatic chains lack a strong UV chromophore, and LC-MS/MS provides the sensitivity required for highly lipophilic compounds where aqueous concentrations are minute.

-

Preparation: Prepare a 10 mM stock solution of the 2,2-difluoroethoxy compound in LC-MS grade DMSO.

-

Partitioning: Add 10 µL of the stock to a glass vial containing 495 µL of 1-octanol and 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4).

-

Equilibration: Cap the vial and vigorously vortex for 60 minutes at room temperature to ensure complete phase partitioning.

-

Separation: Centrifuge the mixture at 3,000 x g for 15 minutes to achieve sharp phase separation.

-

Sampling: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute the octanol sample 1:100 in acetonitrile to prevent detector saturation.

-

Quantification: Analyze both phases via LC-MS/MS (Multiple Reaction Monitoring mode).

-

Calculation: LogD7.4 = Log10(Peak Area_Octanol * Dilution Factor / Peak Area_Aqueous).

Fig 2. Standardized shake-flask LC-MS/MS workflow for LogD7.4 determination.

Protocol B: In Vitro Microsomal Stability Assay

Causality: To prove that the 2,2-difluoroethoxy group specifically blocks CYP-mediated clearance, the assay must be run with and without NADPH. A lack of clearance in the absence of NADPH confirms that degradation is CYP-dependent, not driven by esterases or chemical instability.

-

Incubation Mix: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Control: Add buffer instead of NADPH.

-

Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Protein Precipitation: Centrifuge the quenched samples at 4,000 x g for 20 minutes at 4°C.

-

Analysis: Analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

The 2,2-difluoroethoxy group is far more than a simple structural variation; it is a precision engineering tool. By intelligently leveraging its moderate lipophilicity, conformational rigidity via the gauche effect, and profound metabolic resistance, drug development professionals can systematically rescue failing chemotypes and optimize lead compounds for clinical success.

References

-

Davis, S.H., et al. (2025). "Design and development of lysyl tRNA synthetase inhibitors, for the treatment of tuberculosis." bioRxiv / PMC.[Link]

-

Cee, V.J., et al. (2016). "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19." Journal of Medicinal Chemistry.[Link]

-

Purser, S., et al. (2008). "Tactical Applications of Fluorine in Drug Design and Development." ResearchGate.[Link]

-

Hunter, L. (2010). "Origami with small molecules: exploiting the C–F bond as a conformational tool." PMC.[Link]

-

Ilardi, E.A., et al. (2021). "Chemical Aspects of Human and Environmental Overload with Fluorine." ACS Publications.[Link]

Sources

The Ascendancy of 2-Bromo-5-(2,2-difluoroethoxy)aniline Derivatives in Modern Drug Discovery: A Patent Landscape Analysis

Introduction: The Strategic Value of Fluorination in Aniline Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties into small molecule drug candidates has become a cornerstone of successful drug design. The 2-bromo-5-(2,2-difluoroethoxy)aniline scaffold has emerged as a particularly valuable building block, offering a unique convergence of properties that are highly sought after by researchers in drug development. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the 2,2-difluoroethoxy group imparts a favorable combination of increased lipophilicity and metabolic stability, which can significantly enhance the pharmacokinetic profile of a drug candidate. This guide provides an in-depth technical analysis of the patent landscape for derivatives of this important scaffold, with a focus on their primary application in the development of next-generation kinase inhibitors.

The Dominant Therapeutic Application: Kinase Inhibitors in Oncology

The patent landscape for derivatives of 2-Bromo-5-(2,2-difluoroethoxy)aniline and its close analogs is overwhelmingly dominated by their application as protein kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer therapy.

A landmark example of the successful application of a closely related scaffold is the development of asciminib (marketed as Scemblix®), a potent and selective inhibitor of the ABL myristoyl pocket, by Novartis AG.[4] While the approved drug contains a chloro-difluoromethoxy aniline moiety, its discovery and development underscore the immense therapeutic potential of this class of compounds. The patent for asciminib (U.S. Patent No. 8,829,195) represents a cornerstone in the intellectual property surrounding these fluorinated aniline derivatives and solidifies Novartis's position as a key player in this space.[4][5]

Key Players and Intellectual Property

The following table summarizes key patent information related to the application of fluorinated bromoaniline derivatives in drug discovery, highlighting the central role of major pharmaceutical companies.

| Assignee/Applicant | Patent Number | Therapeutic Area | Key Compound Class/Example |

| Novartis AG | U.S. Patent 8,829,195 | Oncology (CML) | ABL Kinase Inhibitors (Asciminib) |

| N/A | WO2017174995A1 | Kinase Inhibition | Substituted urea derivatives |

| N/A | WO 2004/022525 A1 | Chloride Channel Blockers | Amide derivatives, with applications in bone metabolic diseases and angiogenesis inhibition[6] |

Synthetic Strategies and Methodologies

The synthesis of 2-Bromo-5-(2,2-difluoroethoxy)aniline and its derivatives is a multi-step process that leverages established organic chemistry transformations. The patent literature provides valuable insights into scalable and efficient synthetic routes. A common strategy involves the preparation of a 2-bromo-5-fluoroaniline precursor, followed by the introduction of the difluoroethoxy group.

Patented Synthesis of a Key Precursor: 2-Bromo-5-fluoroaniline

A representative synthetic route for the precursor, 2-bromo-5-fluoroaniline, is detailed in Chinese patent CN112110824A.[7] This method highlights a practical approach for the regioselective bromination and subsequent reduction to the desired aniline.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoroaniline (adapted from CN112110824A) [7]

-

Acylation: 4-fluoroaniline is treated with an acylating agent, such as acetic anhydride, in a suitable solvent (e.g., toluene) to protect the amino group as 4-fluoroacetanilide.

-

Nitration: The 4-fluoroacetanilide is then subjected to nitration using a mixture of concentrated sulfuric acid and fuming nitric acid in a solvent like dichloromethane to yield 2-nitro-4-fluoroacetanilide.

-

Bromination: The acetamido group is replaced with bromine by treating the 2-nitro-4-fluoroacetanilide with a brominating agent under acidic conditions, in the presence of sodium nitrite, to afford 2-bromo-5-fluoronitrobenzene.

-

Reduction: Finally, the nitro group of 2-bromo-5-fluoronitrobenzene is reduced to the corresponding amine using a reducing agent, such as iron powder in acetic acid or catalytic hydrogenation, to give the target 2-bromo-5-fluoroaniline.[7][8]

Introduction of the 2,2-Difluoroethoxy Moiety

While specific patents detailing the synthesis of 2-Bromo-5-(2,2-difluoroethoxy)aniline are not prominently available, established methodologies in fluorine chemistry suggest a likely synthetic pathway from a hydroxylated intermediate. A plausible retrosynthetic analysis points towards 2-bromo-5-hydroxyaniline as a key intermediate. The introduction of the difluoroethyl group can then be achieved via Williamson ether synthesis with a suitable 2,2-difluoroethylating agent.

Visualizing the Patent and Synthetic Landscape

The following diagrams illustrate the key relationships in the patent landscape and a plausible synthetic workflow.

Caption: Key relationships in the patent landscape.

Caption: Plausible synthetic workflow for derivatives.

Conclusion and Future Outlook

The patent landscape for 2-Bromo-5-(2,2-difluoroethoxy)aniline derivatives, while not densely populated with patents claiming this specific scaffold in a broad sense, is strategically significant due to its direct relevance to the development of high-value therapeutics. The success of Novartis's asciminib, a compound featuring a closely related chemical motif, has validated the utility of fluorinated anilines in overcoming challenges in kinase inhibitor design. As the demand for more selective and potent kinase inhibitors continues to grow, it is anticipated that the intellectual property landscape surrounding 2-Bromo-5-(2,2-difluoroethoxy)aniline and other novel fluorinated building blocks will expand. Researchers and drug development professionals who can effectively leverage the unique properties of this scaffold and navigate the existing patent landscape will be well-positioned to develop the next generation of targeted therapies.

References

- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google P

-

US Patent No. 8829195 - Regulations.gov. (URL: [Link])

- CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google P

-

Patents Assigned to Novartis AG - Justia Patents Search. (URL: [Link])

- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P

-

(12) United States Patent - Huang et al. (URL: [Link])

-

2-Bromo-5-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 26985111 - PubChem. (URL: [Link])

- US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)

- WO2017174995A1 - Kinase inhibitors - Google P

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - Semantic Scholar. (URL: [Link])

-

Novartis Pharmaceuticals Corp. v. Breckenridge Pharmaceutical Inc. (Fed. Cir. 2018). (URL: [Link])

-

The Development of BTK Inhibitors: A Five-Year Update - MDPI. (URL: [Link])

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): A Review of the Last Two Decades and Future Perspectives - DIGIBUG. (URL: [Link])

- WO 2004/022525 A1 - AMIDE DERIVATIVES AND THEIR USE AS CHLORIDE CHANNEL BLOCKERS - Google P

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 8. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-(2,2-difluoroethoxy)aniline

Introduction: Strategic Importance of 2-Bromo-5-(2,2-difluoroethoxy)aniline in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 2-Bromo-5-(2,2-difluoroethoxy)aniline scaffold is of particular interest as a versatile building block. The difluoroethoxy group can enhance metabolic stability and modulate lipophilicity, while the ortho-bromoaniline moiety provides a reactive handle for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation for the derivatization of such scaffolds, enabling the synthesis of diverse biaryl and related structures prevalent in pharmaceuticals and functional materials.[1][2][3][4]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Suzuki-Miyaura coupling of 2-Bromo-5-(2,2-difluoroethoxy)aniline. The inherent electronic properties of this substrate, namely the electron-donating amine and the electron-withdrawing difluoroethoxy group, present unique challenges and opportunities for reaction optimization that will be addressed herein.

Mechanistic Considerations for a Substituted Anilino-Bromide

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for troubleshooting and optimizing reactions with complex substrates like 2-Bromo-5-(2,2-difluoroethoxy)aniline.

The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-5-(2,2-difluoroethoxy)aniline. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl, which is influenced by the carbon-halogen bond dissociation energy.[1] The electronic nature of the aniline substrate can influence the rate of this step.

-

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8] The choice of base is critical and can significantly impact the reaction's efficiency.[7]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[5]

The presence of the free amine in the ortho position can present challenges, such as potential catalyst inhibition or side reactions.[2][3] However, modern catalyst systems, particularly those with bulky, electron-rich phosphine ligands, have been developed to overcome these issues and effectively couple unprotected anilines.[2][3]

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Optimized Reaction Parameters: A Tabular Guide

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[9][10][11] For a substrate like 2-Bromo-5-(2,2-difluoroethoxy)aniline, a systematic optimization of these parameters is recommended. Below is a summary of generally effective conditions.

| Parameter | Recommended Reagents/Conditions | Rationale & Key Insights |

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles (e.g., CataCXium A Pd G3)[5][12] | Pre-catalysts are generally air-stable and are reduced in situ to the active Pd(0) species. Palladacycles can offer enhanced stability and activity, especially for challenging substrates.[5][13] |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[14] | These ligands promote the oxidative addition and reductive elimination steps and can prevent catalyst deactivation. For ortho-substituted anilines, sterically demanding ligands are often crucial.[2][3][15] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃[9] | The choice of base is critical for activating the boronic acid.[6][7] Weaker bases are often preferred for substrates with sensitive functional groups. The solubility of the base is also an important consideration.[10] |

| Solvent | Aprotic polar solvents such as 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF), or Toluene, often with a small amount of water.[10][16] | The solvent system must solubilize both the organic substrates and the inorganic base.[16] A biphasic system with water can facilitate the dissolution of the base and the formation of the active boronate species.[16] |

| Boron Reagent | Boronic acids (Ar-B(OH)₂) or Boronic esters (e.g., pinacol esters, Ar-B(pin)) | Boronic acids are the most common, but boronic esters can offer greater stability and are often used for more complex or sensitive substrates.[8] |

| Reaction Temperature | 80-110 °C | Elevated temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides.[17] |

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-(2,2-difluoroethoxy)aniline with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

-

2-Bromo-5-(2,2-difluoroethoxy)aniline (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 eq), finely powdered and dried

-

Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(2,2-difluoroethoxy)aniline (1.0 eq), the arylboronic acid (1.2 eq), and the finely powdered base (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst and ligand under an inert atmosphere (if air-sensitive) and add them to the reaction mixture. Alternatively, add them as a solution in a small amount of the reaction solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent such as ethyl acetate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst.[18] 2. Insufficiently anhydrous conditions. 3. Poor quality of boronic acid. 4. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst and ligand. Consider a more active pre-catalyst or ligand system.[19] 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use fresh or recently purchased boronic acid. 4. Screen different bases and solvent systems. |

| Formation of Side Products | 1. Homocoupling of the boronic acid. 2. Protodeborylation of the boronic acid. 3. Hydrodehalogenation of the starting material.[18] | 1. Ensure the reaction is thoroughly deoxygenated. 2. Use a less nucleophilic base or a boronic ester. 3. This can be promoted by certain catalyst/ligand combinations; screening may be necessary. |

| Catalyst Decomposition (Palladium Black) | 1. High reaction temperature. 2. Presence of oxygen. 3. Inappropriate ligand. | 1. Lower the reaction temperature if possible. 2. Maintain a strict inert atmosphere. 3. Use a more robust ligand that can stabilize the palladium species. |

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Bromo-5-(2,2-difluoroethoxy)aniline is a powerful and versatile method for the synthesis of novel chemical entities for drug discovery and materials science. Success hinges on a rational approach to reaction optimization, with careful consideration of the catalyst system, base, and solvent. By understanding the underlying mechanistic principles and employing robust experimental protocols, researchers can effectively utilize this important transformation to access a wide range of valuable compounds.

References

- Liu, et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.

- BenchChem. (n.d.). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.

- BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.

- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem.

- Various Authors. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.

- Various Authors. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.

- Various Authors. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- BenchChem. (n.d.). A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. BenchChem.

- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry.

- Various Authors. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.

- Various Authors. (2025). Postsynthetic modification of amine functionalized MIL-101(Cr) loaded with Pd nanoparticles for sustainable Suzuki coupling reactions. PMC.

- Various Authors. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.

- Various Authors. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.

- Vaghi, L. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics.

- Various Authors. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. PMC.

- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.

- Various Authors. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.

- Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Vaghi, L. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.

- Various Authors. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing).

- Sharif, H., et al. (n.d.). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2. University of Cambridge.

- Various Authors. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate.

- Various Authors. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.

- BenchChem. (n.d.). troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline. BenchChem.

- Various Authors. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).

- Various Authors. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.

- Various Authors. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.

- Various Authors. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wwjmrd.com [wwjmrd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. Postsynthetic modification of amine functionalized MIL-101(Cr) loaded with Pd nanoparticles for sustainable Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pure.hw.ac.uk [pure.hw.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Strategic Functionalization of 2-Bromo-5-(2,2-difluoroethoxy)aniline via Buchwald-Hartwig Amination

Topic: Buchwald-Hartwig Amination with 2-Bromo-5-(2,2-difluoroethoxy)aniline Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Analysis

2-Bromo-5-(2,2-difluoroethoxy)aniline (CAS: 1261875-41-5) is a high-value pharmacophore scaffold, offering a unique combination of a reactive aryl bromide handle, a primary aniline nucleophile, and a lipophilic, metabolically stable difluoroethoxy group.

However, this substrate presents a classic "Ambident Reactivity" challenge in Palladium-catalyzed cross-coupling:

-

The "Bifurcation" Risk: The molecule contains both the nucleophile (

) and the electrophile ( -

Electronic Deactivation: Structural analysis reveals the 5-alkoxy group is para to the 2-bromo position. Through resonance donation (

), the alkoxy group increases electron density at the C-Br bond, significantly reducing the rate of oxidative addition compared to electron-deficient aryl halides. -

Nucleophilic Attenuation: The 5-alkoxy group is meta to the amine. Here, the inductive electron-withdrawing effect (

) of the difluoroethoxy moiety dominates, rendering the aniline nitrogen slightly less nucleophilic than standard anilines.

This guide provides two distinct, validated workflows to navigate these challenges: Path A (utilizing the substrate as a Nucleophile) and Path B (utilizing the substrate as an Electrophile).

Decision Matrix: Selecting the Correct Pathway

Before beginning, determine the role of the substrate in your synthesis.

Figure 1: Strategic decision tree for selecting the appropriate cross-coupling pathway based on the desired final architecture.

Path A: Substrate as Nucleophile (N-Arylation)

Objective: Couple the aniline

Critical Considerations

-

Chemoselectivity: You must use an external electrophile that is more reactive than the internal 2-bromo group. Ideal partners are Aryl Iodides or Electron-Deficient Aryl Triflates .

-

Ligand Selection: Xantphos is the gold standard here. Its wide bite angle facilitates the reductive elimination of the N-arylated product but is generally less active toward electron-rich aryl bromides (like our substrate) under mild conditions, providing a kinetic safety window.

Protocol A: Chemoselective N-Arylation

Reagents:

-

Substrate: 2-Bromo-5-(2,2-difluoroethoxy)aniline (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.1 equiv)

-

Catalyst:

(2.5 mol%) -

Ligand: Xantphos (5-7 mol%)

-

Base:

(2.0 equiv) — Avoid NaOtBu to prevent background reaction at the bromide. -

Solvent: 1,4-Dioxane (anhydrous, 0.2 M)

Step-by-Step Procedure:

-

Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

and Xantphos. Add 1 mL of dioxane and stir at RT for 5 minutes to generate the active catalyst (solution turns from purple/red to orange/yellow). -

Substrate Addition: Add the 2-Bromo-5-(2,2-difluoroethoxy)aniline, the external Aryl Iodide, and

. -

Degassing: Seal the vial and sparge with Argon for 5 minutes.

-

Reaction: Heat to 80 °C . Note: Do not exceed 100 °C to maintain chemoselectivity.

-

Monitoring: Monitor via LC-MS. Look for the consumption of the Aryl Iodide. If the internal bromide begins to react (polymerization), you will see a mass shift corresponding to "dimer" formation.

-

Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Path B: Substrate as Electrophile (C-N Coupling)

Objective: React the internal C-Br bond with an external amine.

Challenge: The free amine (

Workflow Visualization

Figure 2: The mandatory protection workflow to prevent self-polymerization when targeting the bromide handle.

Protocol B: C-N Coupling (Protected Route)

Phase 1: Protection (Boc-ylation)

-

Dissolve 2-Bromo-5-(2,2-difluoroethoxy)aniline (1 equiv) in THF.

-

Add

(2.5 equiv) and DMAP (0.1 equiv). -

Reflux for 4 hours. The electron-deficient nature of the amine (due to the meta-fluoroalkoxy group) may require longer reaction times than standard anilines.

-

Isolate the N,N-diBoc or N-monoBoc species (both are effective).

Phase 2: The Buchwald Coupling

Rationale: The 5-alkoxy group (

Reagents:

-

Electrophile: N-Boc-2-bromo-5-(2,2-difluoroethoxy)aniline (1.0 equiv)

-

Nucleophile: External Amine (1.2 equiv)

-

Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)

-

Why G3? Ensures accurate 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.

-

-

Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv)

-

Note: Use LHMDS if the external amine has base-sensitive functional groups (esters, nitriles).

-

-

Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step Procedure:

-

Charge: In a glovebox/Argon line, add the N-Boc-substrate, external amine, and Base (NaOtBu) to a vial.

-

Catalyst Addition: Add the BrettPhos Pd G3 precatalyst last.

-

Solvent: Add anhydrous Toluene (0.15 M concentration).

-

Reaction: Seal and heat to 90 °C for 12-16 hours.

-

Insight: The reaction may turn dark brown. If it remains pale yellow, activation might be stalled; increase temp to 100 °C.

-

-

Workup: Dilute with ether, wash with water, dry over

. -

Deprotection (Optional): If the free amine is desired, treat the crude with 4M HCl in Dioxane at RT for 2 hours.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Path B) | Deactivated Bromide | Switch ligand to tBuBrettPhos (more electron-rich). Increase concentration to 0.5 M. |

| Debromination (Hydrodehalogenation) | Switch solvent to t-Amyl Alcohol (less prone to H-transfer). Lower temp by 10 °C. | |

| Self-Coupling (Oligomers) | Incomplete Protection (Path B) or Wrong Ligand (Path A) | Ensure >99% Boc-protection before coupling. In Path A, ensure Ar-I is used, not Ar-Br. |

| Low Yield with Primary Amines | Catalyst Poisoning | Use BrettPhos (specific for primary amines). Avoid bidentate ligands like BINAP for primary amine coupling. |

References

-

Buchwald, S. L., et al. "A User's Guide to Palladium-Catalyzed Amination Reactions." Chemical Science, 2011. Link

-

Hartwig, J. F. "Evolution of C-H Bond Functionalization Chemistry." Accounts of Chemical Research, 2012. Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

-

Driver, M. S., & Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." J. Am. Chem. Soc., 1996. Link

-

Beilstein J. Org.[1] Chem. "Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination." 2018. Link[1]

Sources

Troubleshooting & Optimization

Stability of 2-Bromo-5-(2,2-difluoroethoxy)aniline under acidic conditions

Topic: Stability of 2-Bromo-5-(2,2-difluoroethoxy)aniline under acidic conditions Role: Senior Application Scientist Format: Technical Support Center (FAQs & Troubleshooting)

Overview

Welcome to the technical support hub for 2-Bromo-5-(2,2-difluoroethoxy)aniline . This guide addresses the stability, solubility, and reactivity of this compound specifically under acidic conditions .

Researchers often assume this molecule behaves identically to standard anilines or alkyl ethers. However, the 2,2-difluoroethoxy moiety and the ortho-bromo substituent significantly alter its electronic profile, affecting its basicity (

Part 1: Critical Stability Data

The following table summarizes the behavior of 2-Bromo-5-(2,2-difluoroethoxy)aniline in various acidic media based on functional group chemistry and structure-activity relationships (SAR).

| Acidic Medium | Concentration | Stability Rating | Primary Observation |

| Acetic Acid ( | Glacial / Dilute | High | Forms weak equilibrium; unlikely to fully protonate due to low basicity. |

| Hydrochloric Acid ( | 1M - 6M | High | Rapid protonation to anilinium salt. Salt may precipitate (solubility issue, not degradation). |

| Sulfuric Acid ( | dilute (<2M) | High | Stable. Forms sulfate salt. |

| Hydrobromic Acid ( | 48% (Reflux) | Moderate/Low | Risk: Potential ether cleavage or halogen exchange at high temps. |

| Lewis Acids ( | 1M in DCM | Low | Critical: Will cleave the ether bond to yield the phenol. |

Part 2: Troubleshooting Guides (Q&A)

Module A: Solubility & Salt Formation

User Ticket #402: "I dissolved the compound in methanol and added 1M

Scientist Response: No, your compound has likely not degraded. You are observing the formation of the Anilinium Hydrochloride Salt .

-

The Mechanism: The amino group (

) is protonated by -

Solubility Shift: While the free base is soluble in organic solvents (Methanol, DCM), the ionic salt is often less soluble in organic media and may crash out.

-

The "Low

" Factor:-

Typical aniline

. -

Your Molecule: Due to the electron-withdrawing Bromine (inductive) and Difluoroethoxy group, the

is predicted to be significantly lower ( -

Implication: It requires a stronger acid concentration to maintain the protonated state compared to standard anilines.

-

Action Plan:

-

Test: Filter the solid and neutralize a small amount with aqueous

. Extract into DCM. If the original spot returns on TLC, it is the salt. -

Fix: If you need a homogeneous solution, add water (to dissolve the salt) or switch to a more polar solvent system (e.g., DMSO/Water).

Module B: Hydrolytic Stability of the Ether

User Ticket #409: "I am performing a reaction in 6M

Scientist Response: Contrary to intuition, the 2,2-difluoroethoxy group is more stable to acid hydrolysis than a standard ethoxy group.

Explanation:

Acidic ether cleavage typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack (

-

Inductive Stabilization: The two fluorine atoms are highly electronegative. They pull electron density away from the ether oxygen.

-

Outcome: The oxygen becomes less basic , making the initial protonation step (required for cleavage) much harder.

-

Carbocation Destabilization: If the mechanism were

, it would require forming a cation on the ethyl chain. The adjacent fluorines would severely destabilize any developing positive charge, effectively blocking this pathway.

Visualizing the Stability:

Caption: The electron-withdrawing fluorines reduce the basicity of the ether oxygen, preventing the protonation required for acidic cleavage.

Module C: Impurity Profile & Reactivity

User Ticket #415: "I see a new impurity peak at RRT 0.85 after stirring in

Scientist Response: While the ether is stable, the aniline nitrogen is the sensitive point.

Potential Culprits:

-

Oxidation (Most Likely): Anilines are prone to oxidation in air, forming quinone-imines or azo-dimers. Acidic solutions can sometimes stabilize the aniline, but if oxidizing agents (trace metals, air) are present, degradation occurs.

-

Observation: Solution turns pink/brown.

-

-

Diazotization: If your acid source contains trace nitrous acid (

)—common in old nitric acid or impure mineral acids—the amine will convert to a diazonium salt (

Diagnostic Workflow:

Caption: Diagnostic logic for identifying degradation products in acidic media.

Part 3: Recommended Protocols

Protocol 1: Safe Acidic Workup

Use this protocol to remove the aniline from organic reaction mixtures.

-

Preparation: Prepare a 1M

solution. (Avoid stronger concentrations to prevent oiling out). -

Extraction: Dilute the organic reaction mixture with Ethyl Acetate (EtOAc).

-

Wash: Wash the organic layer with the 1M

solution (-

Note: Due to the low

, the aniline may not fully partition into the aqueous phase if the acid is too weak or the volume is too low.

-

-

Verification: Check the organic layer by TLC. If the spot remains, increase acid concentration to 2M

or perform a "back-extraction" (basify the aqueous layer to pH 10 and re-extract with EtOAc to recover the pure aniline).

Protocol 2: Storage of Acidic Solutions

If you must store the compound in an acidic solution (e.g., for HPLC standards):

-

Solvent: Use 0.1% Formic Acid in Water/Acetonitrile.

-

Temperature: Store at

. -

Container: Amber glass (protect from light-induced debromination).

-

Shelf Life: Stable for <1 week. For long term, store as the solid dry powder.

References

-

Beilstein Journals. (2019). Tuning the stability of alkoxyisopropyl protection groups. (Demonstrates the increased stability of fluoro-alkoxy groups to acid hydrolysis).

-

Master Organic Chemistry. (2014). Cleavage of Ethers with Acid.[1][3][4][5] (General mechanisms for ether cleavage, highlighting the requirement for protonation).

-

Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage.[5] (Detailed kinetics of ether hydrolysis).

-

PubChem. (2025).[6][7] 2-Bromo-5-methoxyaniline Data.[6][8][9][10][11] (Used as a surrogate for physical property prediction/pKa estimation).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jackwestin.com [jackwestin.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ether cleavage - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 26985111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. lookchem.com [lookchem.com]

- 10. 2-Bromo-5-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Bromo-5-methoxy aniline Manufacturer in Ankleshwar, 2-Bromo-5-methoxy aniline Supplier [maksons.co.in]

Validation & Comparative

A Comparative Guide to the Crystallography of Halogenated Anilines: Insights for the Study of 2-Bromo-5-(2,2-difluoroethoxy)aniline and its Complexes

This guide is intended for researchers, scientists, and drug development professionals. It provides a comparative analysis of X-ray crystallography data of halogenated anilines to offer insights into the structural characteristics of 2-Bromo-5-(2,2-difluoroethoxy)aniline, a compound of significant interest for which no public crystallographic data is currently available. By examining structurally related molecules, we can anticipate the solid-state behavior and intermolecular interactions that are crucial for rational drug design and materials science.

Introduction: The Significance of 2-Bromo-5-(2,2-difluoroethoxy)aniline

Halogenated anilines are fundamental building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] The specific arrangement of halogen atoms and other substituents on the aniline core imparts unique chemical reactivity and biological activity.[1][2] 2-Bromo-5-(2,2-difluoroethoxy)aniline is a prime example of a molecule with high potential in medicinal chemistry. The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, allowing for molecular diversification.[3] The difluoroethoxy group can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[3]

Aniline derivatives are common substructures in many drug molecules, but they can be susceptible to metabolic processes in the liver that produce toxic metabolites.[4] The strategic placement of fluorine atoms, as in the difluoroethoxy group, is a well-established strategy to modulate these metabolic pathways and reduce toxicity.[3]

While the solution-phase chemistry of this and related molecules is advancing, a deep understanding of their three-dimensional structure in the solid state is paramount. X-ray crystallography provides definitive information on molecular conformation, intermolecular interactions, and crystal packing, which are critical for understanding structure-property relationships.[1] Although, to date, no public X-ray crystallography data for 2-Bromo-5-(2,2-difluoroethoxy)aniline or its complexes has been deposited in major databases like the Cambridge Structural Database (CSD)[5][6][7] or the Crystallography Open Database (COD)[8], we can draw valuable inferences from the crystal structures of its analogs.

Comparative Crystallographic Analysis of Halogenated Anilines

To predict the structural features of 2-Bromo-5-(2,2-difluoroethoxy)aniline, we will compare the crystallographic data of several dihalogenated aniline derivatives. The key interactions we anticipate are hydrogen bonds involving the amine group and halogen bonds involving the bromine atom.

| Compound Name | Chemical Formula | Crystal System | Space Group | Key Intermolecular Interactions | CCDC # |

| 4-Chloro-2-iodoaniline | C₆H₅ClIN | Orthorhombic | P 2₁ 2₁ 2₁ | N—H···N hydrogen bonds, Cl···I contacts, π-stacking | 1015344 |

| 4-Bromo-N-(4-bromobenzylidene)aniline | C₁₃H₉Br₂N | Orthorhombic | Pccn | C—H···π interactions, Br···Br contacts | Not specified |

Data for 4-Chloro-2-iodoaniline sourced from reference[9]. Data for 4-Bromo-N-(4-bromobenzylidene)aniline sourced from reference[10].

Analysis of Intermolecular Interactions:

-

Hydrogen Bonding: The amino group in aniline derivatives is a potent hydrogen bond donor. In the crystal structure of 4-chloro-2-iodoaniline, molecules are linked by N—H···N hydrogen bonds, forming chains.[9] We can confidently predict that 2-Bromo-5-(2,2-difluoroethoxy)aniline will also exhibit hydrogen bonding involving its amino group, likely forming dimers or chains.

-

Halogen Bonding: Halogen atoms, particularly bromine and iodine, can act as electrophilic centers and participate in halogen bonds with Lewis bases. In the crystal structure of 4-chloro-2-iodoaniline, a Cl···I contact is observed.[9] Similarly, Br···Br contacts are noted in the structure of 4-bromo-N-(4-bromobenzylidene)aniline.[10] For 2-Bromo-5-(2,2-difluoroethoxy)aniline, the bromine atom could engage in halogen bonding with the amino group of a neighboring molecule or with the oxygen or fluorine atoms of the difluoroethoxy group. The presence of halogen bonds can significantly influence the crystal packing and solid-state properties.

-

π-Stacking: Aromatic rings often engage in π-stacking interactions. In 4-chloro-2-iodoaniline, highly offset π-stacking is observed.[9] The aniline ring of 2-Bromo-5-(2,2-difluoroethoxy)aniline is also expected to participate in such interactions, contributing to the overall stability of the crystal lattice.

The presence and nature of these intermolecular interactions will be influenced by the steric and electronic effects of the 2,2-difluoroethoxy group. This group is relatively bulky and its fluorine atoms are electron-withdrawing, which will modulate the hydrogen and halogen bonding capabilities of the molecule.

Experimental Workflow for Crystallographic Analysis

For researchers aiming to obtain the crystal structure of 2-Bromo-5-(2,2-difluoroethoxy)aniline or its complexes, the following experimental workflow is recommended.

Figure 1. A generalized workflow for the X-ray crystallographic analysis of a small molecule.

Step-by-Step Methodology:

-

Synthesis and Purification: The synthesis of 2-Bromo-5-(2,2-difluoroethoxy)aniline can be achieved through various established methods for the synthesis of halogenated anilines, such as electrophilic bromination of a suitable precursor.[11][12] High purity of the starting material is crucial for successful crystallization. Purification techniques like column chromatography followed by recrystallization are recommended.

-

Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step. A systematic screening of various solvents and crystallization techniques should be performed. Common methods include:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

-

Single Crystal X-ray Diffraction: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[13] The diffraction pattern is collected on a detector.[14]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[15]

-

Validation and Deposition: The final crystal structure should be validated using software like PLATON and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.[6]

Anticipated Structural Insights and Applications

Obtaining the crystal structure of 2-Bromo-5-(2,2-difluoroethoxy)aniline would provide invaluable insights. The precise bond lengths, bond angles, and torsion angles would reveal the preferred conformation of the molecule in the solid state. The analysis of intermolecular interactions would elucidate how these molecules self-assemble, which is crucial for understanding their physical properties such as melting point, solubility, and polymorphism.

For drug development professionals, this structural information is critical for:

-

Structure-Based Drug Design: Understanding the 3D structure of this building block can aid in the design of more potent and selective inhibitors. For example, in the context of kinase inhibitors, halogen substitution has been shown to influence the binding affinity and electronic properties of the drug molecule.[16]

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, which can affect its bioavailability and stability. Crystallographic analysis is the definitive method for identifying and characterizing polymorphs.

-

Co-crystal Engineering: The hydrogen and halogen bonding capabilities of 2-Bromo-5-(2,2-difluoroethoxy)aniline make it a promising candidate for co-crystal formation with active pharmaceutical ingredients (APIs) to improve their physicochemical properties.[13]

Conclusion

While the crystal structure of 2-Bromo-5-(2,2-difluoroethoxy)aniline remains to be determined, a comparative analysis of related halogenated anilines provides a strong foundation for predicting its solid-state behavior. The interplay of N—H···N hydrogen bonds, halogen bonds involving the bromine atom, and π-stacking interactions will likely govern its crystal packing. The experimental workflow outlined in this guide provides a roadmap for researchers to obtain this valuable structural data. The elucidation of the crystal structure of this and its complexes will undoubtedly accelerate its application in the development of new therapeutics and functional materials.

References

-

PubMed. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. [Link]

-

IUCr Journals. Crystal structure of 4-chloro-2-iodoaniline. [Link]

-

IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. [Link]

-

PMC. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. [Link]

-

BiŌkeanós. The Cambridge Structural Database. [Link]

-

ResearchGate. X-ray diffractograms for the synthesized complexes 1 (a), 2 (b), and 3... [Link]

-

PubChem. 2-Bromo-5-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 26985111. [Link]

-

PubChemLite. 5-bromo-2-(difluoromethoxy)aniline (C7H6BrF2NO). [Link]

-

CCDC. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of 2-Bromo-4,5-difluoroaniline: Key Considerations for Chemical Manufacturers. [Link]

-

Crystallography Open Database. Crystallography Open Database: Search results. [Link]

-

CCDC. The Largest Curated Crystal Structure Database. [Link]

-

MDPI. A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. [Link]

-

ScienceScholar. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-5-(difluoromethoxy)aniline | 1261875-41-5 | Benchchem [benchchem.com]

- 4. news.umich.edu [news.umich.edu]

- 5. biokeanos.com [biokeanos.com]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. 3-Bromo-5-(2,2-difluoroethoxy)aniline | Benchchem [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Bromo-5-(2,2-difluoroethoxy)aniline Synthesis

For researchers and professionals in the dynamic field of drug development, the meticulous validation of intermediate compounds is a cornerstone of reproducible and reliable synthesis. This guide provides an in-depth, experience-driven comparison of spectroscopic methods for validating the synthesis of 2-Bromo-5-(2,2-difluoroethoxy)aniline, a key building block in many pharmaceutical pipelines. We will focus on the practical application and interpretation of Infrared (IR) spectroscopy as a primary validation tool, while also contextualizing its strengths and limitations against other common analytical techniques.

The Synthetic Challenge: Ensuring Purity and Identity

The synthesis of 2-Bromo-5-(2,2-difluoroethoxy)aniline is a multi-step process that can introduce a variety of impurities, including starting materials, by-products, and residual solvents. The primary goal of any validation method is to unequivocally confirm the presence of the desired functional groups and the overall structure of the target molecule, while also providing an assessment of its purity. While techniques like NMR and Mass Spectrometry provide granular structural detail, IR spectroscopy offers a rapid, cost-effective, and highly informative first pass to confirm the successful formation of the desired product.

The Power of Infrared Spectroscopy: A Functional Group Fingerprint

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies, causing them to stretch or bend. This absorption pattern creates a unique spectral "fingerprint" that is characteristic of the molecule's functional groups. For 2-Bromo-5-(2,2-difluoroethoxy)aniline, we are particularly interested in identifying the key vibrations associated with the amine (N-H), the aromatic ring (C-H, C=C), the carbon-bromine bond (C-Br), the ether linkage (C-O), and the difluoroethoxy group (C-F).

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a reliable IR spectrum of synthesized 2-Bromo-5-(2,2-difluoroethoxy)aniline using a standard Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

-

FT-IR Spectrometer equipped with a Diamond or Germanium ATR crystal.

Sample Preparation:

-

Ensure Sample Purity: Before analysis, ensure the synthesized compound has been appropriately worked up and purified, for instance, by column chromatography, to remove gross impurities.

-

Sample Application: Place a small, representative sample (typically a few milligrams) of the dried 2-Bromo-5-(2,2-difluoroethoxy)aniline powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

Data Acquisition:

-

Background Scan: With the clean ATR crystal, run a background scan. This will account for any atmospheric interferences (e.g., CO2, water vapor) and instrumental noise.

-

Sample Scan: Acquire the spectrum of the sample. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: After acquisition, perform a baseline correction and, if necessary, an ATR correction using the instrument's software.

Data Interpretation: Decoding the Spectrum

The following table summarizes the expected characteristic absorption bands for 2-Bromo-5-(2,2-difluoroethoxy)aniline. The presence and correct positioning of these peaks provide strong evidence for the successful synthesis of the target molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance in Validation |

| Aromatic Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Confirms the presence of the primary amine group. A doublet is expected. |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Indicates the presence of the benzene ring. |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Provides further confirmation of the aromatic system. |

| Ether | C-O Stretch | 1250 - 1050 | Confirms the presence of the ether linkage. |

| Difluoroalkane | C-F Stretch | 1100 - 1000 | Strong, characteristic absorptions confirming the difluoroethoxy group. |

| Aryl Bromide | C-Br Stretch | 680 - 515 | Confirms the presence of the bromine substituent on the aromatic ring. |

A Visual Workflow for Synthesis and Validation

The following diagram illustrates the logical flow from synthesis to spectroscopic validation, emphasizing the central role of IR spectroscopy as a primary characterization step.

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Bromo-5-(2,2-difluoroethoxy)aniline

Aniline and its derivatives are known for their potential toxicity, including skin and eye irritation, and can be harmful if inhaled or ingested.[1][2][3] The introduction of halogen and difluoroethoxy moieties may alter the compound's reactivity and toxicological profile, necessitating a cautious and well-planned approach to its handling.

I. Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure to halogenated anilines are inhalation, skin absorption, and ingestion.[4] Based on data from similar compounds, 2-Bromo-5-(2,2-difluoroethoxy)aniline should be presumed to be harmful if swallowed, in contact with skin, or inhaled, and to cause skin and serious eye irritation.[1][3][5][6] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment for Handling 2-Bromo-5-(2,2-difluoroethoxy)aniline

| Operation | Required PPE | Rationale and Best Practices |

| Weighing and Aliquoting (Solid) | - Nitrile or Neoprene Gloves (double-gloved)- Chemical Splash Goggles- Full-Length Lab Coat- N95 or P1 Respirator | To prevent inhalation of fine particles and dermal contact.[7] Always handle in a chemical fume hood or a ventilated balance enclosure.[2][8] |

| Solution Preparation and Transfers | - Nitrile or Neoprene Gloves- Chemical Splash Goggles and Face Shield- Chemical-Resistant Apron over Lab Coat- Closed-Toe Shoes | Provides protection against splashes and spills.[9] A face shield offers an additional layer of protection for the face and neck. |

| Running Reactions | - Appropriate Chemical-Resistant Gloves- Safety Glasses with Side Shields (minimum)- Lab Coat | The level of PPE can be adjusted based on the scale and nature of the reaction, but gloves and eye protection are always mandatory.[10] |

| Work-up and Purification | - Chemical-Resistant Gloves- Chemical Splash Goggles- Lab Coat | Protects against exposure to the compound and various solvents used during the purification process. |

| Spill Cleanup | - Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles and Face Shield- Chemical-Resistant Coveralls or Apron- Air-Purifying Respirator with appropriate cartridges | Ensures maximum protection during emergency situations where concentrations may be high. |

For prolonged or high-exposure scenarios, the use of butyl rubber gloves is recommended for handling aniline and its homologs.[11] Always consult the glove manufacturer's compatibility chart for specific chemicals and breakthrough times.

II. Operational Plan: A Step-by-Step Workflow

A systematic approach to handling 2-Bromo-5-(2,2-difluoroethoxy)aniline is crucial to minimize risk. The following workflow outlines the key stages from receipt of the chemical to its final use in an experiment.

Caption: Workflow for the safe handling of 2-Bromo-5-(2,2-difluoroethoxy)aniline.

Experimental Protocol:

-

Pre-Experiment Preparation:

-

Thoroughly review the safety information for structurally similar compounds like 2-bromoaniline and other halogenated anilines.[1][3][7]

-

Ensure a properly functioning chemical fume hood is available for all manipulations of the solid compound and its concentrated solutions.[2][8]

-

Locate the nearest eyewash station and safety shower before beginning work.

-

Prepare all necessary equipment and reagents to minimize movement and potential for spills.

-

-

Handling and Use:

-

Don appropriate PPE as outlined in Table 1.

-

When weighing the solid, use a disposable weigh boat and handle it within a ventilated enclosure or chemical fume hood to prevent inhalation of dust.

-

If transferring the solid, use a spatula and avoid generating dust.

-

When preparing solutions, slowly add the solid to the solvent to avoid splashing.

-

Always keep containers of the chemical tightly closed when not in use.[1]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][12]

-

-

In Case of a Spill:

-

Evacuate the immediate area and alert colleagues.

-

If the spill is small and you are trained to handle it, don the appropriate spill cleanup PPE.

-

Contain the spill with an inert absorbent material like vermiculite or sand.[1]

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.

-

III. Disposal Plan

Proper disposal of 2-Bromo-5-(2,2-difluoroethoxy)aniline and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

Caption: Waste disposal workflow for 2-Bromo-5-(2,2-difluoroethoxy)aniline.

Disposal Protocol:

-

Waste Characterization: All waste containing 2-Bromo-5-(2,2-difluoroethoxy)aniline must be treated as hazardous waste.

-

Solid Waste:

-

Collect unused or waste 2-Bromo-5-(2,2-difluoroethoxy)aniline, contaminated gloves, weigh boats, and absorbent materials in a clearly labeled, sealed container for solid hazardous waste.[6]

-

-

Liquid Waste:

-

Dispose of solutions containing the compound and contaminated solvents in a designated, sealed, and clearly labeled container for halogenated organic waste.

-

Do not pour any waste containing this compound down the drain.[13]

-

-

Empty Containers:

-

Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

-

-

Final Disposal:

-

All waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[9] Follow your institution's specific procedures for hazardous waste pickup and disposal.

-

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 2-Bromo-5-(2,2-difluoroethoxy)aniline, ensuring a safe laboratory environment for themselves and their colleagues.

References

- An In-depth Technical Guide to the Safe Handling of 2,4,6-Triiodoaniline. Benchchem.

- 2-Bromo-5-fluoroaniline - Safety D

- 5-Bromo-2-pyridinecarboxaldehyde - Safety D

- Aniline - Standard Oper

- 2-Bromo-5-(trifluoromethoxy)aniline - Safety and Hazards. PubChem.

- 4-Bromo-2,5-difluoroaniline - Safety D

- NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention.

- Safeguarding Your Laboratory: Proper Disposal of 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.

- NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention.

- 4-Bromo-2,5-difluoroaniline - Safety D

- NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- 2-BROMO ANILINE 98% - Material Safety D

- 2-Bromo-5-nitroaniline - Safety D

- 5-Bromo-2,2-difluoro-1,3-benzodioxole - Safety D

- Benzenamine, 2-bromo- - Safety D

- Handling Chemicals. Wittenberg University.

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Industries of Things.

- Life-Changing Safety Tips for Handling Labor

- Working with Chemicals.

- 2-Bromoaniline - Safety D

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. ipo.rutgers.edu [ipo.rutgers.edu]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]

- 5. 2-Bromo-5-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 26985111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. chemicalbook.com [chemicalbook.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.